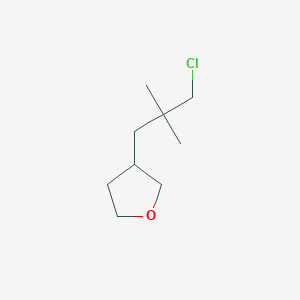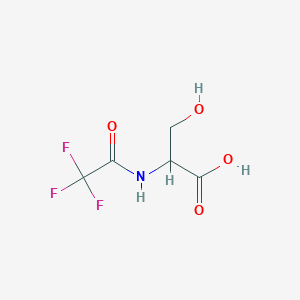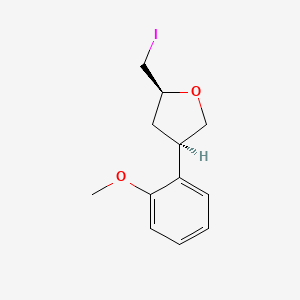
3-Methyl-5-(piperazin-1-YL)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(piperazin-1-yl)pyridin-2-amine is a chemical compound with the molecular formula C10H16N4. It is a derivative of pyridine and piperazine, featuring a methyl group at the 3-position and a piperazinyl group at the 5-position of the pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(piperazin-1-yl)pyridin-2-amine typically involves the reaction of 3-methyl-2-chloropyridine with piperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(piperazin-1-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases like potassium carbonate, solvents like DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
3-Methyl-5-(piperazin-1-yl)pyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-5-(piperazin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it acts as a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6, which are crucial for cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-(piperazin-1-yl)pyridin-2-amine: Another piperazine derivative with similar biological activities.
2-(piperazin-1-yl)pyridine: A related compound with applications in medicinal chemistry.
Uniqueness
3-Methyl-5-(piperazin-1-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit CDK4 and CDK6 sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H16N4 |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-methyl-5-piperazin-1-ylpyridin-2-amine |
InChI |
InChI=1S/C10H16N4/c1-8-6-9(7-13-10(8)11)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3,(H2,11,13) |
InChI Key |
BNGOSZTURXKBNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(Propan-2-yl)phenyl]piperazin-2-one](/img/structure/B13191700.png)


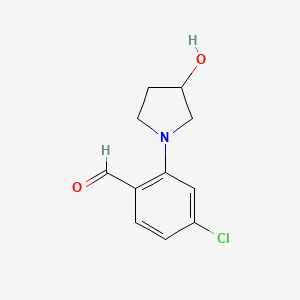
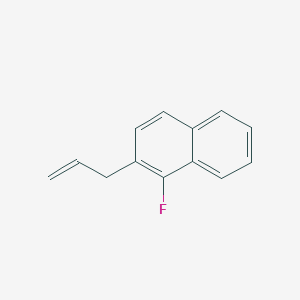

![6-Methyl-3-[2-(trifluoromethyl)phenyl]-1,2-dihydropyrazin-2-one](/img/structure/B13191730.png)
![Methyl 4-methyl-2-(propan-2-YL)-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13191749.png)

